6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one
Description
6-(4-Fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-fluorophenyl group at position 6 and a 2-methylbenzyl substituent at position 2. The pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, making it a common motif in enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(2-methylphenyl)methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)11-21-12-20-17(10-18(21)22)14-6-8-16(19)9-7-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUATMWUFUOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then cyclized with a suitable reagent, such as urea or thiourea, under controlled conditions to yield the desired pyrimidinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-4(3H)-One Derivatives
Key Observations:
- Fluorine Substitution: Fluorinated analogs (e.g., 4-fluorophenyl in the target compound and ’s thieno derivatives) exhibit improved bioactivity and metabolic stability compared to non-fluorinated counterparts .
- Steric Effects : The 2-methylbenzyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom and reduce off-target interactions compared to para-substituted analogs like MIPS1780 .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data of Selected Compounds
Key Observations:
- Biological Potency: Fluorinated thieno derivatives () achieve 90% inhibition of fungal pathogens at micromolar concentrations, highlighting the role of fluorine in enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
